molecular formula C10H15ClFN B1406866 1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride CAS No. 2204052-12-8

1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride

Cat. No. B1406866
CAS RN: 2204052-12-8
M. Wt: 203.68 g/mol
InChI Key: YWWOBCHCJIPJKF-UHFFFAOYSA-N
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Description

“1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride” is a chemical compound with the CAS Number: 1214346-13-0 . It has a molecular weight of 175.63 . The IUPAC name for this compound is (3-fluoro-2-methylphenyl)methanamine hydrochloride .


Synthesis Analysis

The synthesis of such compounds often involves the use of boronic esters, which are valuable building blocks in organic synthesis . Protodeboronation of 1°, 2°, and 3° alkyl boronic esters utilizing a radical approach has been reported . Enzymatic synthesis methods have also been used, with the direct formation of the C-F bond by fluorinase being the most effective and promising method .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H10FN.ClH/c1-6-7(5-10)3-2-4-8(6)9;/h2-4H,5,10H2,1H3;1H . This code provides a specific string of characters that represent the compound’s molecular structure.


Chemical Reactions Analysis

In terms of chemical reactions, the compound can be involved in various processes. For instance, protodeboronation of alkyl boronic esters has been reported, which is paired with a Matteson–CH2–homologation . This allows for a formal anti-Markovnikov alkene hydromethylation .


Physical And Chemical Properties Analysis

The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.

Scientific Research Applications

1. Neurokinin-1 Receptor Antagonist

  • Harrison et al. (2001) described a neurokinin-1 (h-NK1) receptor antagonist, with potential applications in emesis and depression treatment. This compound, with a structure related to 1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride, showed high affinity and oral activity in pre-clinical tests (Harrison et al., 2001).

2. Antibacterial and Antioxidant Properties

  • Арутюнян et al. (2012) investigated the antibacterial and antioxidant properties of compounds including 3-(4-Chlorophenyl)-3-(4-fluorophenyl)propylamine. This study highlights the potential of related compounds for antibacterial applications (Арутюнян et al., 2012).

3. Hepatoprotector Properties

  • Дюбченко et al. (2006) synthesized hydrophilic derivatives based on alkyl-substituted phenols, including 3-(4-hydroxyphenyl)propylamines, demonstrating notable hepatoprotector activity in models of toxic hepatitis (Дюбченко et al., 2006).

4. NMDA Receptor Antagonists

  • Gurevich et al. (1998) discussed the neuroprotective effects of 3,3-bis (3-fluorophenyl) propylamine (NPS 846), a novel noncompetitive NMDA receptor antagonist, indicating its potential in treating closed head trauma (Gurevich et al., 1998).

5. Antidepressive Activity

  • Yuan (2012) synthesized 3-Methyl-5-phenyl-2-(3-fluorophenyl)morpholine hydrochloride, showing its promise for further investigation in antidepressant activity (Yuan, 2012).

6. Selective Adrenergic Properties

  • Adejare et al. (1991) explored the adrenergic properties of derivatives of 3-(tert-butylamino)-1-(3,4-dihydroxyphenoxy)-2-propanol, including fluorine substitutions, suggesting potential in adrenergic receptor research (Adejare et al., 1991).

Safety and Hazards

The compound has been classified with the GHS07 pictogram, indicating that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . The associated hazard statements are H315, H319, and H335 .

Future Directions

Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials . The synthesis of fluorides has attracted more and more attention from biologists and chemists . Therefore, the research and development of “1-(3-Fluoro-2-methylphenyl)-propylamine hydrochloride” and similar compounds are likely to continue in the future.

properties

IUPAC Name

1-(3-fluoro-2-methylphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-3-10(12)8-5-4-6-9(11)7(8)2;/h4-6,10H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWWOBCHCJIPJKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=C(C(=CC=C1)F)C)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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